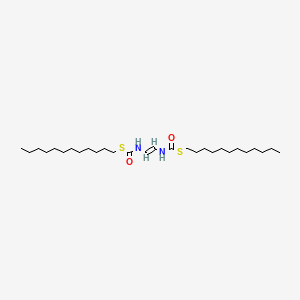
1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a difluoropropenyl group and a methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, 1,1-difluoropropene, and 2-methylpropyl halide.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent unwanted side reactions. A catalyst such as aluminum chloride (AlCl3) may be used to facilitate the Friedel-Crafts alkylation reaction.
Procedure: The benzene is first alkylated with 2-methylpropyl halide in the presence of the catalyst to form 4-(2-methylpropyl)benzene. This intermediate is then reacted with 1,1-difluoropropene under similar conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters would be essential for consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the difluoropropenyl group to a difluoropropyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is further substituted with other functional groups using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: Halogens, nitrating agents, Lewis acids (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Difluoropropyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological systems, potentially as a ligand or inhibitor.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The difluoropropenyl group could play a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,1-Difluoroethyl)-4-(2-methylpropyl)benzene
- 1-(1,1-Difluoroprop-1-en-2-yl)-4-ethylbenzene
- 1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylbutyl)benzene
Uniqueness
1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene is unique due to the presence of both a difluoropropenyl group and a methylpropyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
75560-80-4 |
|---|---|
Molecular Formula |
C13H16F2 |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
1-(1,1-difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C13H16F2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9H,8H2,1-3H3 |
InChI Key |
JSVPKGWQHALWAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphane](/img/structure/B14445631.png)
silane](/img/structure/B14445632.png)
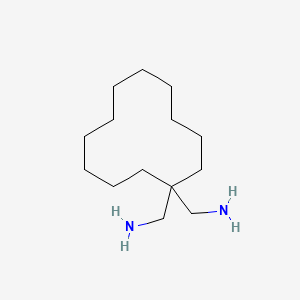
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione](/img/structure/B14445643.png)

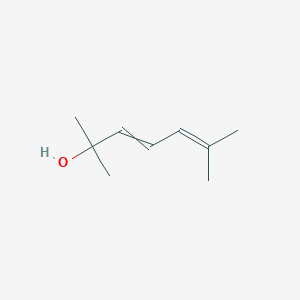
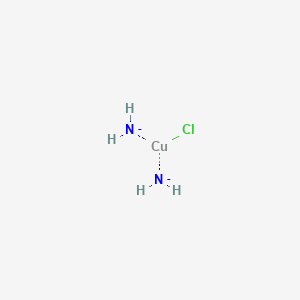
![1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane](/img/structure/B14445665.png)
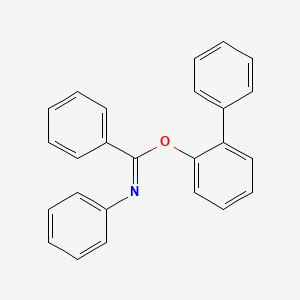
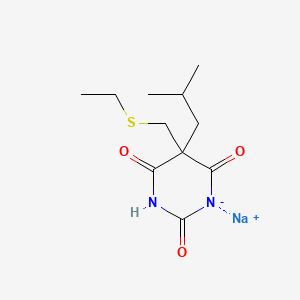
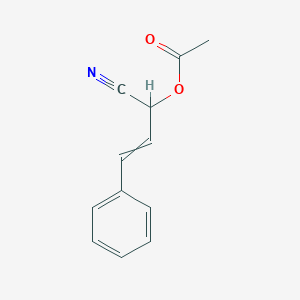
![3-[4-(Chloromethyl)phenyl]propan-1-ol](/img/structure/B14445695.png)
